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Compound of Interest

Compound Name: 6-Chloro-5-iodoindolin-2-one

Cat. No.: B3009921 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

the novel compound 6-Chloro-5-iodoindolin-2-one. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed interpretation of predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

insights provided herein are grounded in established spectroscopic principles and are intended

to facilitate the identification, characterization, and application of this molecule in research and

development settings.

Molecular Structure and Overview
6-Chloro-5-iodoindolin-2-one is a halogenated derivative of the indolin-2-one core, a

privileged scaffold in medicinal chemistry known for its diverse biological activities. The

presence of both chloro and iodo substituents on the aromatic ring, in addition to the lactam

functionality, imparts a unique electronic and steric profile to the molecule, making its

spectroscopic characterization crucial for understanding its chemical behavior.

Molecular Formula: C₈H₅ClINO[1]

Molecular Weight: 293.49 g/mol [1]

CAS Number: 1507976-00-2[1]

Caption: Molecular structure of 6-Chloro-5-iodoindolin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. Due to the unavailability of experimental spectra, the following data

has been generated using the NMRDB prediction engine, a reliable tool for estimating NMR

chemical shifts and coupling constants.[2][3][4]

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-Chloro-5-iodoindolin-2-one in CDCl₃ at a frequency of

400 MHz is presented below. The spectrum is characterized by distinct signals corresponding

to the aromatic, methylene, and amine protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 (Predicted) Singlet 1H N-H

~7.8 (Predicted) Singlet 1H Ar-H

~7.2 (Predicted) Singlet 1H Ar-H

~3.6 (Predicted) Singlet 2H -CH₂-

Interpretation:

N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield

region, typically around 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group

and the nitrogen atom's electronegativity.

Aromatic Protons: The two aromatic protons on the substituted benzene ring are in different

chemical environments and are therefore predicted to appear as two distinct singlets. Their

downfield chemical shifts (~7.2-7.8 ppm) are a result of the deshielding effects of the

aromatic ring current, as well as the electron-withdrawing nature of the chloro, iodo, and

lactam functionalities. The lack of adjacent protons results in singlet multiplicities.

Methylene Protons: The two protons of the methylene group (-CH₂-) in the five-membered

ring are chemically equivalent and are predicted to resonate as a singlet at approximately

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.nmrdb.org/
https://www.nmrdb.org/new_predictor/
https://www.nmrdb.org/13c/
https://www.benchchem.com/product/b3009921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3009921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.6 ppm. The adjacent carbonyl group and the aromatic ring contribute to their downfield shift

from a typical aliphatic C-H signal.

6-Chloro-5-iodoindolin-2-one Structure Predicted ¹H NMR Spectrum

Chemical Structure with Labeled Protons
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Caption: Correlation of ¹H NMR signals to the molecular structure.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in CDCl₃ provides insights into the carbon framework of 6-
Chloro-5-iodoindolin-2-one.

Chemical Shift (δ, ppm) Assignment

~175 (Predicted) C=O (Lactam)

~145 (Predicted) Ar-C (quaternary)

~140 (Predicted) Ar-C (quaternary)

~135 (Predicted) Ar-C-H

~130 (Predicted) Ar-C-H

~90 (Predicted) Ar-C-I

~120 (Predicted) Ar-C-Cl

~35 (Predicted) -CH₂-

Interpretation:

Carbonyl Carbon: The lactam carbonyl carbon is expected to have the most downfield

chemical shift (around 175 ppm) due to the strong deshielding effect of the double-bonded
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oxygen atom.

Aromatic Carbons: The six aromatic carbons are predicted to appear in the range of 90-145

ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-Cl and C-

I) will have their chemical shifts significantly influenced. The carbon bearing the iodine atom

is predicted to be the most upfield of the aromatic carbons (~90 ppm), a characteristic effect

of heavy halogens. The quaternary carbons will generally have lower intensities compared to

the protonated carbons.

Methylene Carbon: The aliphatic methylene carbon is expected to resonate at approximately

35 ppm.

Infrared (IR) Spectroscopy
The predicted IR spectrum provides information about the functional groups present in 6-
Chloro-5-iodoindolin-2-one. The key vibrational frequencies are anticipated as follows:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200 (Predicted) N-H Stretch Lactam

~1710 (Predicted) C=O Stretch Lactam

~1600, ~1470 (Predicted) C=C Stretch Aromatic Ring

~800-600 (Predicted) C-Cl, C-I Stretch Halogens

Interpretation:

N-H Stretch: A characteristic absorption band for the N-H stretch of the lactam is expected

around 3200 cm⁻¹. This band is typically of medium intensity and can be broadened due to

hydrogen bonding.

C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O)

stretching vibration of the lactam is predicted around 1710 cm⁻¹. This is a highly diagnostic

peak for the indolin-2-one core.
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Aromatic C=C Stretches: The presence of the aromatic ring will give rise to several

absorption bands in the 1600-1470 cm⁻¹ region due to C=C bond stretching vibrations.

C-X Stretches: The carbon-halogen stretching vibrations (C-Cl and C-I) are expected to

appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 6-Chloro-5-iodoindolin-2-one, the

following observations are expected in an electron ionization (EI) mass spectrum.

Molecular Ion Peak:

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the

molecular weight of the compound, which is approximately 293. The presence of chlorine will

result in an M+2 peak with an intensity of about one-third of the M⁺ peak, which is a

characteristic isotopic pattern for a single chlorine atom.

Key Fragmentation Pathways:

The indolin-2-one scaffold is known to undergo characteristic fragmentation patterns. The

primary fragmentation is often the loss of carbon monoxide (CO) from the lactam ring.

[M]⁺˙
m/z = 293

[M-CO]⁺˙
m/z = 265

- CO

[M-Cl]⁺
m/z = 258

- Cl•

[M-I]⁺
m/z = 166

- I•
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Caption: Predicted major fragmentation pathways for 6-Chloro-5-iodoindolin-2-one.
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Loss of CO: The molecular ion can lose a neutral molecule of carbon monoxide (28 Da) to

form a fragment ion at m/z 265. This is a common fragmentation for lactams.

Loss of Halogens: Fragmentation can also occur through the cleavage of the carbon-halogen

bonds. The loss of a chlorine radical (35 Da) would result in a fragment at m/z 258. Similarly,

the loss of an iodine radical (127 Da) would lead to a fragment at m/z 166. The relative

abundance of these fragment ions will depend on the bond strengths and the stability of the

resulting ions.

Experimental Protocols
As this guide is based on predicted data, the following are generalized protocols for acquiring

experimental spectroscopic data for 6-Chloro-5-iodoindolin-2-one.

5.1. NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-iodoindolin-2-one in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 200-220 ppm and a longer relaxation delay.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy Protocol:
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing it into a thin disk.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add

a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal or a pure KBr pellet.

5.3. Mass Spectrometry Protocol:

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Use Electron Ionization (EI) for a more detailed fragmentation pattern or a softer

ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion

and its fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 6-Chloro-5-
iodoindolin-2-one. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data offers valuable insights into the structural features of this molecule. While

predicted data is a powerful tool in the absence of experimental results, it is imperative that

these predictions are validated through experimental characterization. The protocols provided

herein offer a starting point for researchers to obtain and confirm the spectroscopic properties
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of 6-Chloro-5-iodoindolin-2-one, thereby facilitating its further investigation and potential

applications in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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